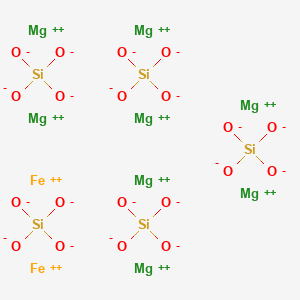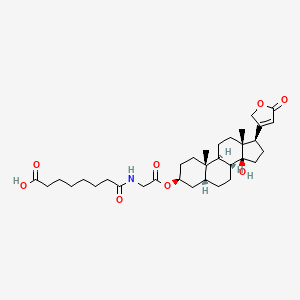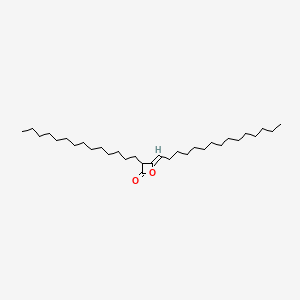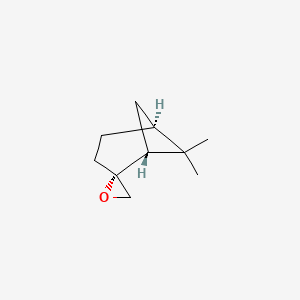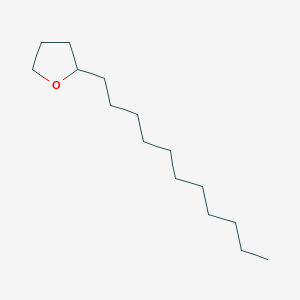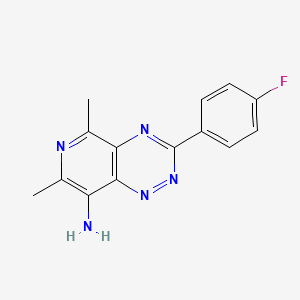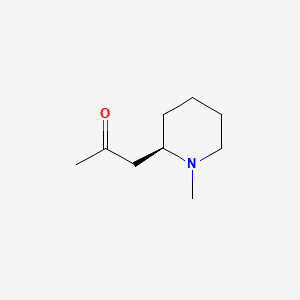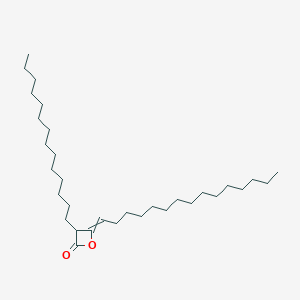
4-pentadecylidene-3-tetradecyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂. It is known for its unique structure, which includes an oxetane ring substituted with long alkyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentadecylidene-3-tetradecyloxetan-2-one typically involves the reaction of long-chain alkylidene derivatives with oxetanone. One common method includes the dimerization of C16-C18 fatty acid chlorides, which are then reacted under controlled conditions to form the desired oxetane derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentadecylidene-3-tetradecyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted oxetane derivatives .
Applications De Recherche Scientifique
4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mécanisme D'action
The mechanism of action of 4-pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxetane ring structure allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxetanone, 3-C14-16-alkyl 4-C15-17-alkylidene derivs.
- 2-Oxetanone, 3-C12-16-alkyl-4-C13-17-alkylidene derivs.
Uniqueness
4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
42272-70-8 |
|---|---|
Formule moléculaire |
C32H60O2 |
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
4-pentadecylidene-3-tetradecyloxetan-2-one |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Clé InChI |
BKSVJFGDPOUPBY-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC |
Description physique |
Liquid, Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


